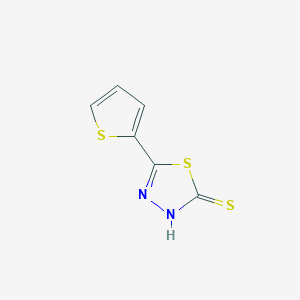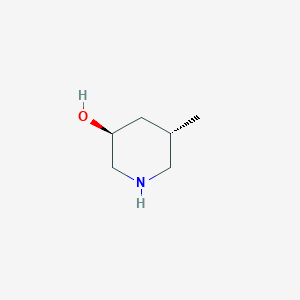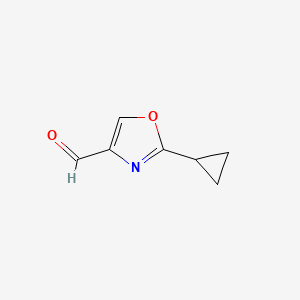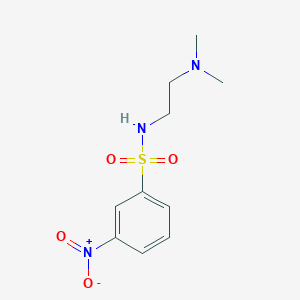
5-(2-THIENYL)-1,3,4-THIADIAZOL-2-YLHYDROSULFIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide typically involves the reaction of hydrazides with carbon disulfide and potassium hydroxide in ethanol, followed by acidification . This method is efficient and yields the desired thiadiazole derivative in good quantities. Another approach involves the reaction of hydrazonoyl halides with thiosemicarbazides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is encouraged to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 5-(2-thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(2-Thienyl)-1,2,4-triazoles
- 5-(2-Thienyl)-1,3,4-oxadiazoles
- 2,5-Di(2-thienyl)pyrroles
Uniqueness
5-(2-Thienyl)-1,3,4-thiadiazol-2-ylhydrosulfide is unique due to its specific combination of sulfur and nitrogen atoms within the thiadiazole ring, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C6H4N2S3 |
|---|---|
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
5-thiophen-2-yl-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C6H4N2S3/c9-6-8-7-5(11-6)4-2-1-3-10-4/h1-3H,(H,8,9) |
InChI-Schlüssel |
OPZYRKWLFVOZTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NNC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-chloro-6-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B8787415.png)


